molecular formula C22H17F2N3O3S2 B2964665 N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252913-23-7

N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2964665
CAS RN: 1252913-23-7
M. Wt: 473.51
InChI Key: VCNOUQHVFODXFN-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17F2N3O3S2 and its molecular weight is 473.51. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition for Therapeutic Potential

Compounds structurally related to N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been investigated for their potential as enzyme inhibitors, with implications for treating various diseases. For example, a study on classical and nonclassical antifolates based on a similar scaffold demonstrated potent inhibition of human dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, suggesting potential as antitumor agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007). This research highlights the therapeutic promise of such compounds in cancer treatment through enzyme inhibition.

Advanced Synthesis Techniques

The synthesis of complex molecules like N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide requires sophisticated chemical techniques. Research has been conducted on refining synthesis methods for such compounds, providing valuable insights into more efficient and scalable production processes. For instance, a study detailed the synthesis of p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, showcasing advanced methods for preparing N-acetamide nucleophiles, crucial intermediates in synthesizing complex molecules (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

Structural Analysis and Characterization

In-depth structural analysis and characterization form the backbone of research on complex molecules. Studies have been conducted on related compounds to determine their crystal structures, providing insights into their molecular geometries and potential interactions with biological targets. Such research is exemplified by the analysis of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogs, shedding light on their conformation and potential binding mechanisms (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

Potential Antimicrobial and Antitumor Activities

Compounds within the same chemical family have been evaluated for their antimicrobial and antitumor properties. Such studies are crucial for identifying new therapeutic agents against resistant pathogens and cancer. For instance, research on derivatives of similar scaffolds has shown promising antitumor activity, suggesting the potential for developing new anticancer drugs (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3S2/c1-30-15-5-2-13(3-6-15)11-27-21(29)20-17(8-9-31-20)26-22(27)32-12-19(28)25-18-10-14(23)4-7-16(18)24/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNOUQHVFODXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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